molecular formula C10H14O3 B1355270 1-(2,4-Dimethoxyphenyl)ethanol CAS No. 829-19-6

1-(2,4-Dimethoxyphenyl)ethanol

Cat. No.: B1355270
CAS No.: 829-19-6
M. Wt: 182.22 g/mol
InChI Key: RUANRSQPKRJMNZ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an ethanol group at the 1 position

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethoxyphenyl)ethanol plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules . Additionally, this compound can act as a substrate for alcohol dehydrogenase, leading to its oxidation to the corresponding aldehyde .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in oxidative stress responses . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate certain biochemical pathways . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which can further undergo conjugation reactions to form more water-soluble compounds . These metabolites can then be excreted from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 2,4-Dimethoxyacetophenone.

    Reduction: 2,4-Dimethoxyphenylethane.

    Substitution: Various substituted phenylethanols depending on the nucleophile used.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANRSQPKRJMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543326
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

829-19-6
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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